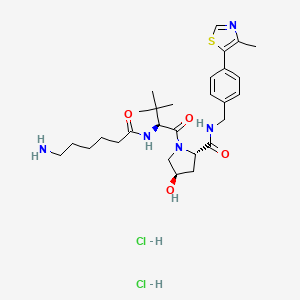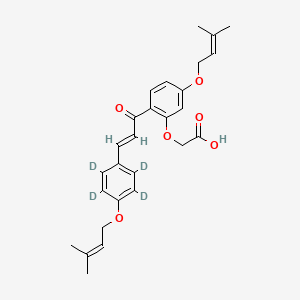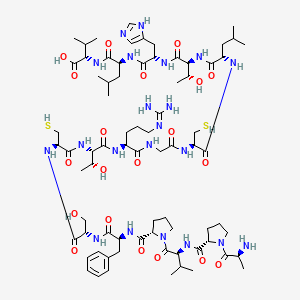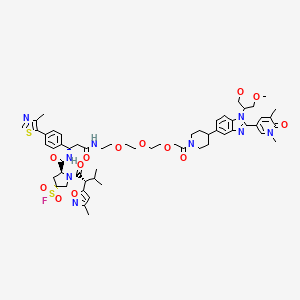
Brd-SF2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD-SF2 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade the bromodomain-containing protein BRD4. This compound is part of a novel class of therapeutic agents that induce targeted protein degradation by harnessing the cellular proteolytic machinery. This compound incorporates a sulfonyl fluoride moiety, which covalently binds to the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the PROTAC field .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD-SF2 involves the incorporation of a VHL-targeted sulfonyl fluoride moiety and a known BRD4 ligand. The synthetic route typically includes the following steps:
Formation of the VHL ligand: The hydroxyproline motif of a known VHL binder is replaced by a sulfonyl fluoride moiety through structure-guided optimization.
Linker attachment: A linker is attached to the VHL ligand to connect it to the BRD4 ligand.
Formation of the BRD4 ligand: The BRD4 ligand is synthesized separately and then attached to the linker.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using the same synthetic routes but optimized for higher yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
BRD-SF2 undergoes several types of chemical reactions, including:
Covalent binding: The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein.
Protein degradation: The compound induces the degradation of BRD4 by forming a ternary complex with the E3 ligase and the target protein.
Common Reagents and Conditions
Major Products
The major product of the reactions involving this compound is the degraded form of the BRD4 protein, which is targeted for proteasomal degradation .
科学的研究の応用
BRD-SF2 has several scientific research applications, including:
作用機序
BRD-SF2 exerts its effects by forming a ternary complex with the VHL E3 ligase and the BRD4 protein. The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein, facilitating the recruitment of BRD4 to the E3 ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of BRD4 . The molecular targets involved include the VHL protein and the BRD4 protein, and the pathways involved are the ubiquitin-proteasome system and the transcriptional regulation pathways .
類似化合物との比較
BRD-SF2 is unique among PROTACs due to its covalent binding mechanism and its specific targeting of the VHL protein. Similar compounds include:
MZ-1: Another BRD4-targeted PROTAC, but it does not involve covalent binding.
VHL-SF2: A VHL-targeted sulfonyl fluoride compound, but it does not target BRD4.
DCAF1-targeted PROTACs: These compounds target different E3 ligases and proteins of interest.
This compound stands out due to its covalent binding to the VHL protein, which enhances its potency and specificity in inducing BRD4 degradation .
特性
分子式 |
C59H76FN9O13S2 |
|---|---|
分子量 |
1202.4 g/mol |
IUPAC名 |
(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxopyridin-3-yl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |
InChIキー |
DLPOGGWVBFQJJL-KWDBKFNPSA-N |
異性体SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
正規SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


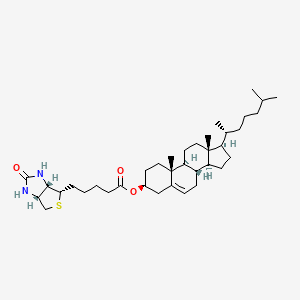

![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
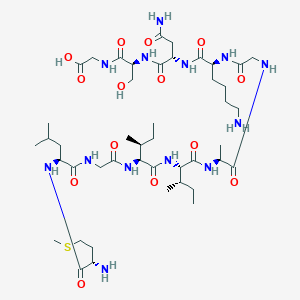
![(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
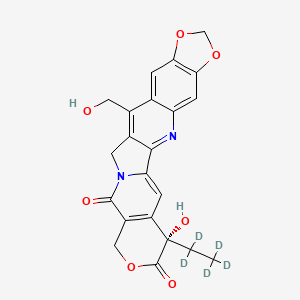
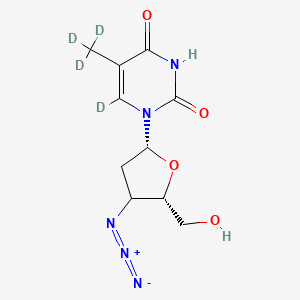
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
